Pan-Genotypic HCV NS5B Inhibitory Potency: BMS-929075 IC50 Values Across GT1a, GT1b, and GT1b-C316N Mutant
BMS-929075 demonstrates low nanomolar pan-genotypic inhibitory activity in HCV replicon assays, with measured IC50 values of 9 nM against genotype 1a, 4 nM against genotype 1b wild-type, and 18 nM against the GT1b-C316N palm site resistance mutant [1]. This potency profile represents a marked improvement over the early benzofuran lead compound 2, which exhibited IC50 values of 33 nM (GT1a) and 12 nM (GT1b) [2]. The 3.7-fold potency enhancement for GT1a and 3-fold enhancement for GT1b underscore the successful optimization of the benzofuran core scaffold through systematic structure-activity relationship (SAR) refinement [1].
| Evidence Dimension | HCV replicon inhibitory potency (IC50) |
|---|---|
| Target Compound Data | GT1a: 9 nM; GT1b: 4 nM; GT1b-C316N mutant: 18 nM |
| Comparator Or Baseline | Compound 2 (early benzofuran lead): GT1a: 33 nM; GT1b: 12 nM |
| Quantified Difference | 3.7-fold improvement (GT1a); 3-fold improvement (GT1b) |
| Conditions | HCV subgenomic replicon assay in Huh-7 cells |
Why This Matters
The low nanomolar potency against both wild-type and C316N mutant strains informs procurement for antiviral screening programs requiring robust activity across clinically relevant HCV variants.
- [1] Yeung KS, Beno BR, Parcella K, et al. Discovery of a Hepatitis C Virus NS5B Replicase Palm Site Allosteric Inhibitor (BMS-929075) Advanced to Phase 1 Clinical Studies. J Med Chem. 2017;60(10):4369-4385. View Source
- [2] Gentile I, Buonomo AR, Zappulo E, Borgia G. Discontinued drugs in 2012 - 2013: hepatitis C virus infection. Expert Opin Investig Drugs. 2015;24(2):239-251. View Source
